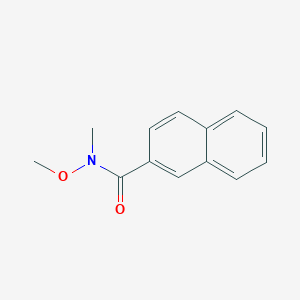![molecular formula C19H16N2O4S2 B2811299 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-03-6](/img/structure/B2811299.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as CCT137690, is a synthetic compound that has gained attention in the scientific community due to its potential as a cancer treatment. CCT137690 belongs to a class of compounds known as kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells. In
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has highlighted the synthesis and evaluation of novel chromenones bearing a benzothiazole moiety, including compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, for their in vitro antitumor activities. These compounds have shown significant anticancer activities, particularly against lung and colon cancer cells, comparable to standard drugs like doxorubicin (El-Helw et al., 2019).
Antimicrobial Activity
Coumarin and thiazole derivatives, including structures related to the compound , have been investigated for their antimicrobial activities. These compounds can impart antimicrobial properties when incorporated into polymers and polymer composites, showing promising results against various micro-organisms (El‐Wahab et al., 2014).
Detection and Imaging Applications
A coumarin–pyrazolone probe, structurally similar to the compound of interest, was developed for the detection of Cr3+ ions. This probe demonstrates a quick color response and significant fluorescence quenching, indicating its potential for detecting Cr3+ in living cells through confocal imaging (Mani et al., 2018).
Antifungal and Antimicrobial Properties
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those structurally related to the target compound, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Adenosine Receptor Ligands
Chromone–thiazole hybrids have been synthesized and evaluated as potential ligands for human adenosine receptors. These studies contribute to understanding the molecular interactions and potential therapeutic applications of such compounds in modulating adenosine receptor activity (Cagide et al., 2015).
Chemosensors for Anions
Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating a color change and fluorescence response upon anion detection. This application underscores the utility of such compounds in environmental monitoring and chemical analysis (Wang et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide are currently unknown. The compound is a derivative of 4H-chromeno[4,3-d][1,3]thiazol-2-amine
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets leading to various biochemical changes.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These activities suggest that the compound may influence multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with cytotoxicity against various cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
It’s known that water is an environmentally acceptable solvent for the design and development of green chemistry technique , which may be relevant for this compound.
Propiedades
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJDPNTKXBSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)
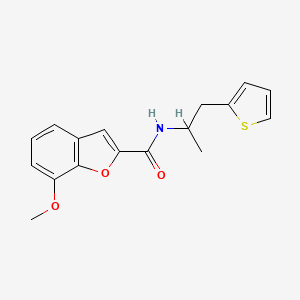

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)


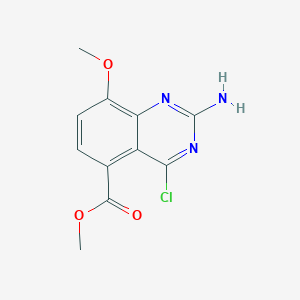
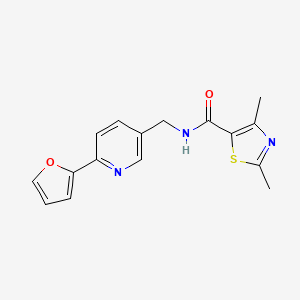
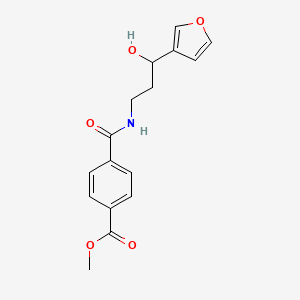
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
